7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: is a synthetic organic compound with the molecular formula C19H24O3 and a molecular weight of 300.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and cyclopentanone derivatives.
Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde and cyclopentanone derivatives in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromen-4-one core structure.
Alkylation: The chromen-4-one intermediate is then subjected to alkylation reactions using butyl and propyl halides to introduce the butoxy and propyl groups at the 7 and 8 positions, respectively.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the chromen-4-one core to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or propyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-8-ethyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 7-Ethoxy-8-butyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 7-Propoxy-8-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Uniqueness
Compared to similar compounds, 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of butoxy and propyl groups at the 7 and 8 positions, respectively, enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7-butoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H24O3/c1-3-5-10-21-17-12-18-16(11-13(17)7-4-2)14-8-6-9-15(14)19(20)22-18/h11-12H,3-10H2,1-2H3 |
InChI Key |
MSEVCUZMOJJGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CCC)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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